molecular formula C44H52N2O21 B1381384 Fmoc-L-Ser(TF)-OH CAS No. 125760-30-7

Fmoc-L-Ser(TF)-OH

Cat. No. B1381384
M. Wt: 944.9 g/mol
InChI Key: JIIREWDIFSHWID-CYAMVCNPSA-N
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Description

“Fmoc-L-Ser(TF)-OH” is a hydroxylated L-amino acid protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group . It is used in the peptide synthesis .


Synthesis Analysis

The Fmoc/tBu solid-phase synthesis is the method of choice for the synthesis of these molecules in both research and industrial settings . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . Intermediates are not isolated .


Molecular Structure Analysis

The molecular structure of “Fmoc-L-Ser(TF)-OH” is influenced by the position and number of methyl groups introduced onto the α carbons of the Fmoc-dipeptides by α-methyl-L-phenylalanine . This has a marked influence on the morphology of the supramolecular nanostructure .


Chemical Reactions Analysis

The chemical reactions of “Fmoc-L-Ser(TF)-OH” involve the self-assembly of peptide derivatives, forming supramolecular nanostructures and their three-dimensional networks . The position and number of methyl groups introduced onto the α carbons of the Fmoc-dipeptides by α-methyl-L-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Fmoc-L-Ser(TF)-OH” are influenced by the position and number of methyl groups introduced onto the α carbons of the Fmoc-dipeptides by α-methyl-L-phenylalanine . This has a marked influence on the morphology of the supramolecular nanostructure .

Future Directions

The future directions of “Fmoc-L-Ser(TF)-OH” could involve the use of greener solvents in solid-phase peptide synthesis (SPPS) . In many cases, green solvents do not impair the synthetic process and their adoption in current synthetic schemes will be translated into a smaller impact on the environment and on human health .

properties

IUPAC Name

(2S)-3-[(2S,3R,4R,5R,6R)-3-acetamido-5-acetyloxy-6-(acetyloxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H52N2O21/c1-20(47)45-35-38(67-43-40(64-26(7)53)39(63-25(6)52)37(62-24(5)51)34(66-43)19-58-22(3)49)36(61-23(4)50)33(18-57-21(2)48)65-42(35)59-17-32(41(54)55)46-44(56)60-16-31-29-14-10-8-12-27(29)28-13-9-11-15-30(28)31/h8-15,31-40,42-43H,16-19H2,1-7H3,(H,45,47)(H,46,56)(H,54,55)/t32-,33+,34+,35+,36-,37-,38+,39-,40+,42-,43-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIIREWDIFSHWID-CYAMVCNPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H52N2O21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

944.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-L-Ser(TF)-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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